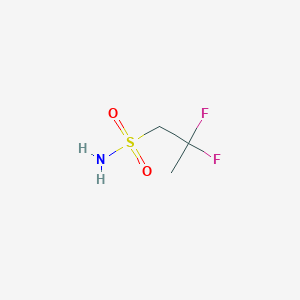

2,2-Difluoropropane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Difluoropropane-1-sulfonamide is a useful research compound. Its molecular formula is C3H7F2NO2S and its molecular weight is 159.15. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Environmental Impact and Transformation

- Fire Fighting Foam Surfactant Transformation : Forafac®1157, a novel fluorinated surfactant developed to replace perfluorooctane sulfonate (PFOS) in aqueous film-forming foams, contains a major component identified as a 6:2 fluorotelomer sulfonamide alkylbetaine (6:2 FTAB). This study elucidated the structure of 6:2 FTAB and identified its major metabolites in blue mussel and turbot, as well as its photolytic transformation products under simulated Arctic conditions. Contrary to PFOS, 6:2 FTAB showed extensive metabolism in both organisms and environmental samples, suggesting different environmental and toxicological profiles for these compounds (Moe et al., 2012).

Chemical Properties and Applications

- Triflamides and Triflimides in Organic Chemistry : Triflamides, including N-trifluoromethanesulfonyl derivatives, hold a special position in organic chemistry due to their high NH-acidity, lipophilicity, catalytic activity, and specific chemical properties. They are used as reagents, efficient catalysts, or additives in numerous reactions. This review covers the synthesis and applications of triflamides and triflimides in organic chemistry, medicine, biochemistry, catalysis, and agriculture, highlighting their importance across various fields (Moskalik & Astakhova, 2022).

Novel Reagents in Organic Synthesis

- Difluoromethyl 2-pyridyl Sulfone as a Gem-Difluoroolefination Reagent : Difluoromethyl 2-pyridyl sulfone was identified as a novel and efficient gem-difluoroolefination reagent for aldehydes and ketones. This study demonstrates its use in organic synthesis, providing a new method for introducing difluoromethyl groups into various compounds. The fluorinated sulfinate intermediate formed in the reaction is relatively stable and can be observed by (19)F NMR, indicating potential applications in further synthetic processes (Zhao et al., 2010).

Safety and Hazards

The safety information for 2,2-Difluoropropane-1-sulfonamide includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

Sulfonamides, a class of compounds to which 2,2-difluoropropane-1-sulfonamide belongs, are known to target bacterial enzyme dihydropteroate synthetase .

Mode of Action

Sulfonamides, including this compound, are known to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

Biochemical Pathways

As a sulfonamide, this compound likely affects the synthesis of folic acid, a crucial component for bacterial growth .

Result of Action

By inhibiting the synthesis of folic acid, sulfonamides like this compound can prevent the production of nucleic acids, such as dna or rna, in bacteria .

Analyse Biochimique

Biochemical Properties

Sulfonamides, a class of compounds to which 2,2-Difluoropropane-1-sulfonamide belongs, are known to exhibit a range of pharmacological activities . They can interact with various enzymes, proteins, and other biomolecules, often through competitive inhibition .

Molecular Mechanism

Sulfonamides are known to inhibit the conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis .

Metabolic Pathways

Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .

Transport and Distribution

The transport and distribution of a compound can be influenced by various factors, including its chemical properties, the presence of transporters or binding proteins, and the physiological conditions of the cells and tissues .

Subcellular Localization

The subcellular localization of a compound can be influenced by various factors, including its chemical properties, the presence of targeting signals or post-translational modifications, and the physiological conditions of the cells .

Propriétés

IUPAC Name |

2,2-difluoropropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2NO2S/c1-3(4,5)2-9(6,7)8/h2H2,1H3,(H2,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGHKPNGHPYIBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)N)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2552029.png)

![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B2552031.png)

![(1S,5R)-tert-Butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride](/img/structure/B2552038.png)

![2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B2552041.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide](/img/structure/B2552043.png)

![(2Z)-2-[(3,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2552049.png)

![N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2552051.png)